Vermisporin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vermisporin is an antibiotic produced by the fungus Ophiobolus vermisporis . It was developed by Meiji Seika Pharma in Japan in 1990 . It has shown activity against Gram-positive bacteria and has anti-tubercular properties .

Synthesis Analysis

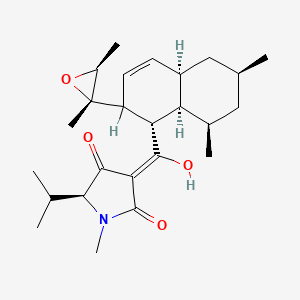

The synthesis of Vermisporin involves several key steps, including an intramolecular Diels-Alder reaction (IMDA) to construct the core cis-decalin skeleton, an intramolecular neighboring group directed epoxidation reaction, and an ammonia-Dieckmann condensation one-pot method to synthesize the tetramic acid heterocycle .

Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of Vermisporin include an intramolecular Diels-Alder reaction (IMDA), an intramolecular neighboring group directed epoxidation reaction, and an ammonia-Dieckmann condensation one-pot method .

科学的研究の応用

Antimicrobial Activity : Vermisporin, produced by the fungus Ophiobolus vermisporis, has demonstrated significant in vitro antimicrobial activity. It is effective against various bacterial strains, including Bacteroides fragilis, Clostridium perfringens, Staphylococcus aureus (including methicillin-resistant strains), and group A, B, C, F, and G streptococci. However, it shows minimal effectiveness against Enterobacteriaceae, Pseudomonas aeruginosa, and Haemophilus influenzae (Chin & Neu, 1992).

Soil Fertility and Agricultural Applications : Research has shown that the use of vermicompost, a product of the vermicomposting process involving earthworms, can enhance soil fertility both physically and chemically. This improvement in soil properties can lead to better crop yields. Vermicompost has been found to improve soil aeration, porosity, bulk density, and water retention, as well as enhancing the nutrient profile of the soil (Lim et al., 2015).

Waste Management and Environmental Sustainability : Vermiculture, involving the use of earthworms, has been identified as a sustainable method for waste management. It transforms biomass into nutrient-rich organic fertilizer, with vermicompost being a key product. This technology has applications in managing organic wastes, treating wastewater, remediating contaminated lands, and producing organic foods (Sinha et al., 2010).

Biocontrol Potential : Vermicompost has shown potential in controlling fungal plant pathogens. It exhibits effectiveness and environmental friendliness compared to chemical fungicides. The biocontrol mechanism is likely due to the volatile organic compounds produced by indigenous bacteria in the vermicompost, which inhibit the growth of various plant pathogenic fungi (Mu Jingjuan et al., 2017).

Safety And Hazards

将来の方向性

The synthesis of Vermisporin has been achieved, which could potentially facilitate the development of new antibiotics based on its structure . However, more research is needed to fully understand its properties and potential applications.

特性

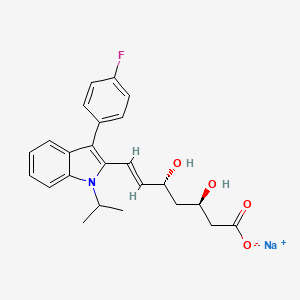

IUPAC Name |

(3Z,5S)-3-[[(1S,4aR,6S,8R,8aR)-2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c1-12(2)21-23(28)20(24(29)26(21)7)22(27)19-17(25(6)15(5)30-25)9-8-16-11-13(3)10-14(4)18(16)19/h8-9,12-19,21,27H,10-11H2,1-7H3/b22-20-/t13-,14+,15-,16-,17?,18+,19+,21-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDFYDGODWWFEX-UDEGNFRISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C1)C=CC(C2C(=C3C(=O)C(N(C3=O)C)C(C)C)O)C4(C(O4)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@H]2[C@H](C1)C=CC([C@H]2/C(=C/3\C(=O)[C@@H](N(C3=O)C)C(C)C)/O)[C@]4([C@@H](O4)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vermisporin | |

CAS RN |

122301-98-8 |

Source

|

| Record name | Vermisporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122301988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is significant about the total synthesis achieved for Vermisporin and related compounds?

A2: Researchers achieved the first total syntheses of Vermisporin (1), PF1052/AB4015-A (2), AB4015-L (3), AB4015-B (4), and a hydrogenated derivative AB4015-A2 (5). [] This synthesis confirmed the absolute configuration of these natural products and provides a platform for further structural modifications and biological investigation. A key step in the synthesis involved a diastereoselective intramolecular Diels-Alder reaction, proceeding through a rare endo-boat transition state, to construct the functionalized cis-decalin ring. []

Q2: Has the structure of Vermisporin been investigated beyond total synthesis?

A3: Yes, a degradation study was conducted on Vermisporin to further determine its absolute configuration. [] This type of study helps clarify structural features and provides valuable information for understanding structure-activity relationships.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。